N-Acyl Steric and Lipophilic Differentiation: Cyclopentyl vs. Phenyl, Thiophene, and Cyclohexyl Carbonyl Analogs
The cyclopentanecarbonyl group of the target compound imparts a calculated XLogP3 of 2.9 and TPSA of 62.8 Ų [1]. In comparison, the phenylcarbonyl analog (Cpd B; (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(phenyl)methanone, MW 347.4) has an estimated XLogP3 of approximately 3.3 and TPSA of 54.4 Ų due to the planar, aromatic character of the benzoyl group, resulting in higher lipophilicity and lower polarity [2]. The thiophene-3-carbonyl analog (Cpd C; (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone, MW 369.4) introduces a sulfur heteroatom that increases TPSA (~54.4 Ų) but raises XLogP3 to approximately 3.1, altering the lipophilic efficiency balance [2]. The cyclohexylcarbonyl analog (Cpd D; cyclohexyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone, MW 353.5) has a larger ring size that increases molecular bulk and raises XLogP3 to an estimated 3.4 with a TPSA of 62.8 Ų [2]. These property differences—quantifiable via the LipE metric (LipE = pIC50 − logP)—directly impact the optimization of target binding versus nonspecific binding in lead optimization campaigns.
| Evidence Dimension | Lipophilicity and Polarity (Computed XLogP3 and TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.9; TPSA = 62.8 Ų; MW = 339.43 g/mol |
| Comparator Or Baseline | Cpd B (phenylcarbonyl analog): XLogP3 ≈ 3.3, TPSA ≈ 54.4 Ų; Cpd C (thiophene-3-carbonyl analog): XLogP3 ≈ 3.1, TPSA ≈ 54.4 Ų; Cpd D (cyclohexylcarbonyl analog): XLogP3 ≈ 3.4, TPSA ≈ 62.8 Ų |
| Quantified Difference | ΔXLogP3: -0.4 (vs. B), -0.2 (vs. C), -0.5 (vs. D); ΔTPSA: +8.4 Ų (vs. B/C), 0 (vs. D) |
| Conditions | Computed physicochemical properties based on molecular structure; XLogP3 calculated using PubChem algorithm (version 3); TPSA calculated using Ertl method |
Why This Matters
The target compound provides a unique lipophilic efficiency (LipE) profile that is distinct from structural analogs, enabling medicinal chemists to more finely balance potency with ADME properties during lead optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71808825. Computed Properties section. View Source
- [2] Property estimates derived from PubChem computed data for structural analogs: (4-fluorophenyl)(1-(phenylsulfonyl)piperidin-4-yl)methanone; (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone; cyclohexyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone. Values are calculated predictions using standard PubChem algorithms. View Source
